4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

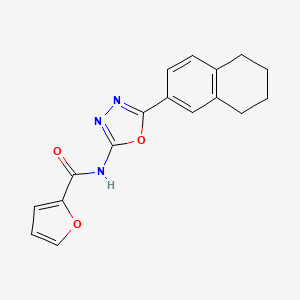

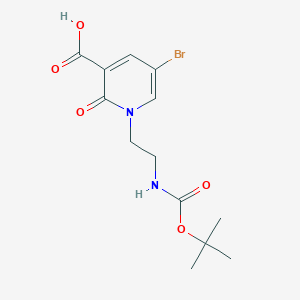

The compound "4-(5-methyl-1H-pyrazol-1-yl)benzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including the reaction of hydrazines with 1,3-dicarbonyl compounds, as well as coupling reactions with diazonium salts. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which are structurally related to pyrazole derivatives, has been achieved using a facile pathway starting with p-phenylenediamine and triethyl orthoalkylates, followed by refluxing in triethyl orthoalkylates . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Additionally, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular structure and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. They can act as ligands in coordination chemistry, forming complexes with metal ions, as seen in the synthesis of a copper(II) complex with a pyrazole-containing ligand . They can also undergo proton transfer reactions, as demonstrated by the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid to afford a proton transfer derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of substituents such as methyl groups or nitro groups can affect the compound's polarity, hydrogen bonding capability, and reactivity. The molecular electrostatic potential can be mapped to predict sites of electrophilic and nucleophilic attack . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis . Nonlinear optical properties, which are important for materials science applications, can also be discussed based on polarizability and hyperpolarizability values .

Scientific Research Applications

Antimalarial Activity : Derivatives of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid have been studied for their potential antimalarial properties. In vivo studies using mice infected with Plasmodium berghei have shown that some derivatives exhibit significant antimalarial activity. For instance, a specific derivative demonstrated a high percent suppression of parasitemia in infected mice, suggesting its potential as an antimalarial agent. However, it's important to note that the effectiveness and safety of these compounds can vary, and dose-dependent toxicity is a concern in some cases

.

Antidiabetic and Antioxidant Potential : The synthesis and structural characterization of pyrazole derivatives, including 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, have been conducted to evaluate their potential as antidiabetic and antioxidant agents. Computational studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been used to analyze the reactivity and interaction of these compounds with enzymes like α-glucosidase and α-amylase. These studies aim to understand the binding modes and energies involved in the interaction, which is crucial for developing effective antidiabetic medications

.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets, such as enzymes, receptors, and proteins, leading to a broad range of biological activities .

Mode of Action

Compounds with a pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .

Biochemical Pathways

Compounds with a pyrazole core are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Compounds with a pyrazole core are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of the compound .

properties

IUPAC Name |

4-(5-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-12-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTSOUSVHDKPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72899-94-6 |

Source

|

| Record name | 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)